molecular formula C15H13F2NO2 B336593 N-(3,4-difluorophenyl)-2-ethoxybenzamide

N-(3,4-difluorophenyl)-2-ethoxybenzamide

Cat. No.: B336593
M. Wt: 277.27 g/mol
InChI Key: QUFNVNAYXOAYTI-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 3,4-difluorophenylamine group linked to a 2-ethoxy-substituted benzoyl moiety. Benzamides are widely studied for their biological activities, including enzyme inhibition (e.g., tyrosinase) and pesticidal applications . The ethoxy group at the 2-position of the benzamide ring may enhance lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

QUFNVNAYXOAYTI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide (Compound I)

  • Structure : Features a 3,4,5-trimethoxybenzoyl group instead of 2-ethoxy.
  • Activity : Exhibits tyrosinase inhibition (IC₅₀ = 1.2 µM), critical for anti-pigmentation applications. The trimethoxy groups enhance planarity and intermolecular hydrogen bonding (N–H···O), stabilizing interactions with the enzyme active site .
  • Crystallography: Monoclinic (P2₁/n) with a dihedral angle of 2.33° between aromatic rings, indicating near-coplanar geometry .

B. N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide (Compound II)

  • Structure : Contains a tetrafluoroethoxy group and dichloro substituents.
  • Activity : Demonstrates fungicidal and insecticidal properties due to halogen-rich motifs, which increase electrophilicity and membrane permeability .

C. Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structure: Pyridinecarboxamide core with trifluoromethylphenoxy and 2,4-difluorophenyl groups.
  • Activity: Commercial herbicide targeting carotenoid biosynthesis. The trifluoromethyl group enhances soil persistence and target specificity .
Functional Group Impact on Physicochemical Properties
Compound Key Substituents Biological Activity Lipophilicity (ClogP) Crystallographic System
Target Compound 2-ethoxy, 3,4-difluorophenyl Hypothesized enzyme inhibition ~3.2 (estimated) Not reported
Compound I 3,4,5-trimethoxy Tyrosinase inhibition (IC₅₀ 1.2 µM) 2.8 Monoclinic (P2₁/n)
Compound II Tetrafluoroethoxy, dichloro Fungicidal/insecticidal 4.1 Orthorhombic (Pna2₁)
Diflufenican Trifluoromethylphenoxy Herbicidal 3.9 Not reported

Research Implications and Gaps

  • Target Compound : The 2-ethoxy group may offer superior metabolic stability compared to methoxy analogs, but experimental validation is needed.
  • Structural Insights : Computational modeling (e.g., DFT studies) could predict binding modes with tyrosinase or pesticidal targets.
  • Synthetic Challenges : and suggest that protecting group strategies (e.g., TFA deprotection) must be optimized for ethoxy-substituted derivatives.

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